molecular formula C21H19Cl2N5O2 B2632740 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251682-53-7

4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2632740
CAS RN: 1251682-53-7
M. Wt: 444.32
InChI Key: LRKVYFWNSFMNMP-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C21H19Cl2N5O2 and its molecular weight is 444.32. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Antioxidant Properties The compound 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is part of a series of triazole derivatives with potential antioxidant and antiradical activities. These compounds were synthesized by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes and then reduced to afford derivatives with potential antioxidant properties (Bekircan et al., 2008).

Antimicrobial Activities Similar triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis involved several steps starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and resulted in compounds that showed good to moderate activities against various microorganisms (Bektaş et al., 2007).

Molecular Docking Studies Studies involving molecular docking to understand the interaction of triazole derivatives with proteins have revealed insights into their potential anti-cancer activities. These studies suggest that these compounds can form stable interactions with protein receptors, indicating potential applications in cancer treatment (Karayel, 2021).

Synthesis and Characterization of Derivatives There are several studies focused on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives and their potential as CCR5 antagonists. These studies provide insights into the structural characteristics of these compounds and their potential biological activities (De-ju, 2014).

Antifungal Agents The synthesis of 1,2,4-triazine derivatives possessing 1,2,3-triazole and piperidine ring has shown potential antifungal activities. These studies also offer a structure-activity relationship (SAR) by comparing their activities with standard antifungal drugs (Sangshetti & Shinde, 2010).

Biological Activities

Antifungal Activity of Benzotriazole Compounds Benzotriazole compounds containing a thioamide group were synthesized and tested for their antifungal activity. This research contributes to understanding the biological activities of benzotriazole derivatives and their potential application in treating fungal infections (Xu et al., 2006).

CCR5 Antagonist Development Research has been focused on synthesizing and characterizing non-peptide CCR5 antagonists for potential therapeutic applications. These studies provide insights into the synthesis process and the biological efficacy of these compounds (Bi, 2014).

properties

IUPAC Name

4-chloro-N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O2/c22-15-3-1-14(2-4-15)20(29)24-17-9-11-27(12-10-17)21(30)19-13-28(26-25-19)18-7-5-16(23)6-8-18/h1-8,13,17H,9-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKVYFWNSFMNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

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